N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[4-(2-carbamoylphenoxy)but-2-ynyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c17-15(19)13-5-1-2-6-14(13)21-9-4-3-8-18-16(20)12-7-10-22-11-12/h1-2,5-7,10-11H,8-9H2,(H2,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSBMVPXAWOHBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Thiophene-3-carboxamide Intermediate
The first approach involves forming the carboxamide linkage between thiophene-3-carboxylic acid and a but-2-yn-1-amine derivative. Based on similar thiophene carboxamide preparations, the following procedure can be applied:
Thiophene-3-carboxylic acid (1 equiv) in anhydrous dichloromethane (20 mL per 3 mmol) is combined with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.5 equiv) and DMAP (4-dimethylaminopyridine) (0.15 equiv). Prop-2-yn-1-amine (1.2 equiv) is added dropwise to the solution at room temperature, and the mixture is stirred overnight. After completion, the solution is diluted with dichloromethane and washed with 1N hydrochloric acid, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. Purification by flash column chromatography using petroleum ether/ethyl acetate yields N-(prop-2-yn-1-yl)thiophene-3-carboxamide.
Etherification with 2-Carbamoylphenol
The second step involves connecting the 2-carbamoylphenoxy group through a Mitsunobu reaction or similar etherification process:
N-(prop-2-yn-1-yl)thiophene-3-carboxamide (1 equiv) and 2-carbamoylphenol (1.3 equiv) are dissolved in anhydrous tetrahydrofuran at 0°C. Triphenylphosphine (1.3 equiv) is added, followed by diisopropyl azodicarboxylate (DIAD) (1.3 equiv) dropwise. The mixture is stirred at room temperature until reaction completion (monitored by TLC). The solvent is evaporated, and the residue is purified by column chromatography to yield this compound.
General Synthetic Route B: Sequential Assembly via Protected Intermediates
Preparation of 4-(2-Carbamoylphenoxy)but-2-yn-1-amine
An alternative approach begins with the preparation of 4-(2-carbamoylphenoxy)but-2-yn-1-amine:
2-Carbamoylphenol (1 equiv) is mixed with potassium carbonate (2.2 equiv) in anhydrous dimethylformamide. 4-Bromo-but-2-yn-1-yl derivative (such as 4-bromo-but-2-yn-1-yl acetate or phthalimide) (1.1 equiv) is added, and the mixture is stirred at 60-70°C for 5-6 hours. After cooling, the mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting intermediate undergoes deprotection to yield 4-(2-carbamoylphenoxy)but-2-yn-1-amine.
Coupling with Thiophene-3-carboxylic Acid
The final step involves coupling the amine with thiophene-3-carboxylic acid:
Thiophene-3-carboxylic acid (1 equiv) is activated using either thionyl chloride or a coupling agent like EDCI/DMAP in anhydrous dichloromethane. The activated acid is then reacted with 4-(2-carbamoylphenoxy)but-2-yn-1-amine (1 equiv) in the presence of triethylamine (3 equiv) at room temperature overnight. The reaction mixture is washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate and concentration, the crude product is purified by column chromatography to yield this compound.
Modified Suzuki Coupling Approach
Based on methodology described for similar compounds, a Suzuki coupling approach can be adapted:
Preparation of Boronic Pinacol Ester Intermediate
4-(2-Carbamoylphenoxy)but-2-yn-1-amine (1 equiv), bis(pinacolato)diboron (1.5 equiv), potassium acetate (3 equiv), and bis(triphenylphosphine)palladium dichloride (0.02 equiv) are combined in 1,4-dioxane and heated to 110°C under nitrogen for 2-3 hours. After cooling, water is added, and the mixture is extracted with dichloromethane. The organic layer is washed, dried, and concentrated to yield the boronic pinacol ester intermediate.
Coupling with 3-Bromothiophene Carboxylic Acid Derivative
The boronic pinacol ester intermediate (1 equiv) is coupled with 3-bromothiophene carboxylic acid derivative (1 equiv) using palladium(0) catalyst in a mixture of toluene/water/ethanol (2:1.5:1) with potassium carbonate (2.2 equiv). The mixture is heated under microwave irradiation at 120°C for 20 minutes. After extraction and purification, the desired this compound is obtained.
One-Pot Three-Component Synthesis
Drawing inspiration from multicomponent reactions described in the literature, a one-pot approach can be developed:
Thiophene-3-carboxylic acid (1 equiv), propargyl bromide (1.2 equiv), and 2-carbamoylphenol (1 equiv) are combined in the presence of potassium carbonate (2 equiv) and catalytic copper(I) iodide in dimethylformamide. The mixture is heated at 60°C for 12 hours under nitrogen atmosphere. After cooling, the mixture is diluted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.
Microwave-Assisted Synthesis
Based on methods for synthesizing similar compounds, a microwave-assisted approach can significantly reduce reaction time:
Thiophene-3-carboxylic acid (1 equiv) is activated with EDCI (1.2 equiv) and hydroxybenzotriazole (HOBt) (1.2 equiv) in dichloromethane for 30 minutes. To this mixture, 4-(2-carbamoylphenoxy)but-2-yn-1-amine (1 equiv) and diisopropylethylamine (2 equiv) are added. The reaction vessel is sealed and subjected to microwave irradiation at 100°C for 15 minutes. After cooling, the mixture is diluted with dichloromethane, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.
Spectroscopic Analysis and Characterization
The synthesized this compound should be characterized using various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Analysis
Based on structural analogies with similar compounds, the expected 1H NMR signals (in CDCl3) would include:
- Thiophene ring protons: δ 7.20-8.10 ppm (multiplets)
- Aromatic protons from phenoxy group: δ 6.80-7.60 ppm (multiplets)
- Carbamoyl NH2 protons: δ 5.70-6.30 ppm (broad singlet)
- Carboxamide NH proton: δ 6.30-6.80 ppm (broad triplet)
- Methylene protons adjacent to nitrogen: δ 4.10-4.30 ppm (doublet)
- Methylene protons adjacent to oxygen: δ 4.60-4.80 ppm (triplet)
The 13C NMR should show signals for:
- Carbonyl carbons: δ 165-175 ppm
- Thiophene ring carbons: δ 125-140 ppm
- Aromatic carbons: δ 115-160 ppm
- Alkyne carbons: δ 75-85 ppm
- Methylene carbons: δ 30-60 ppm
Infrared Spectroscopy
The infrared spectrum should exhibit characteristic absorption bands:
- N-H stretching: 3300-3500 cm-1
- Carbonyl stretching (amide): 1650-1680 cm-1
- C≡C stretching: 2100-2260 cm-1
- C-O stretching: 1200-1300 cm-1
- Thiophene C-H stretching: 3100-3000 cm-1
Mass Spectrometry
High-resolution mass spectrometry should confirm the molecular formula C16H14N2O3S with a molecular ion peak at m/z 314.0725 [M+H]+.
Purification Methods
The purification of this compound can be achieved through various techniques:
Column Chromatography
Using silica gel as the stationary phase and a gradient of petroleum ether/ethyl acetate (starting from 9:1 and gradually increasing to 1:1) as the mobile phase.
Recrystallization
From appropriate solvent systems such as ethanol/water, ethyl acetate/hexane, or dichloromethane/petroleum ether.
Preparative HPLC
For higher purity requirements, preparative HPLC can be employed using a C18 column with a gradient of acetonitrile/water containing 0.1% formic acid.
Yield Optimization and Reaction Conditions
Temperature Effects
Based on similar reactions, optimal temperature ranges for various steps are:
- Carboxamide formation: 20-25°C (room temperature)
- Etherification: Initial cooling to 0-5°C, then warming to room temperature
- Microwave-assisted synthesis: 100-120°C
Solvent Selection
The choice of solvent significantly impacts reaction efficiency:
- For carboxamide formation: Dichloromethane, dimethylformamide
- For etherification: Tetrahydrofuran, acetone
- For Suzuki coupling: Toluene/water/ethanol mixture
Catalyst and Reagent Optimization
To enhance yields, specific catalyst and reagent combinations should be considered:
- Carboxamide formation: EDCI/DMAP or HOBt/HBTU
- Etherification: Triphenylphosphine/DIAD or potassium carbonate/copper catalyst
- Suzuki coupling: Palladium catalysts with appropriate ligands
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Features
The compound features a thiophene ring, which is known for its aromaticity and ability to participate in various chemical reactions. The presence of the carbamoylphenoxy group enhances its solubility and reactivity, making it a suitable candidate for various applications.
Medicinal Chemistry
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide has been investigated for its potential therapeutic applications, particularly in the following areas:
Anticancer Activity: Preliminary studies suggest that this compound may exhibit anticancer properties similar to those of established chemotherapeutics. Research indicates that derivatives of thiophene carboxamide can inhibit cancer cell growth by targeting specific pathways involved in tumor progression. For instance, compounds with similar structures have shown significant activity against Hep3B cancer cell lines, indicating potential for further development as anticancer agents .
Pain Management: The compound has been evaluated for its analgesic properties, particularly through its action on purinergic receptors. By selectively antagonizing the P2X3 receptor, which plays a crucial role in pain signaling, it may alleviate chronic pain conditions .
Material Science
The unique structural properties of this compound make it a valuable building block in the development of new materials. Its ability to form conductive or fluorescent materials opens avenues for applications in organic electronics and photonics.
Biological Research
In biological assays, this compound has been explored for its bioactive potential. It is being studied for its interactions with various molecular targets, which could lead to insights into mechanisms of action relevant to treating disorders associated with nerve fiber sensitization and autonomic imbalance .
Case Study 1: Anticancer Activity
A study focused on synthesizing thiophene carboxamide derivatives demonstrated their biomimetic properties compared to the anticancer drug Combretastatin A-4 (CA-4). The synthesized compounds exhibited significant cytotoxicity against Hep3B cells, with two specific derivatives showing IC50 values of 5.46 µM and 12.58 µM, respectively . This highlights the potential of this compound as a lead compound in cancer therapy.
Case Study 2: Pain Modulation
Research has indicated that compounds similar to N-(4-(2-carbamoylphenoxy)but-2-yn-1-y)thiophene-3-carboxamide can modulate pain responses effectively in rodent models. These studies suggest that the compound's mechanism involves inhibition of P2X3 receptor activity, which is crucial for pain signaling pathways .
Mechanism of Action
The mechanism of action of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide :
- Key Features: Combines a pyridine-3-carboxamide with a thiazolidinone ring.
- Activity: Thiazolidinones are associated with antidiabetic and anticancer effects, but the bromophenyl group here may enhance halogen-bonding interactions with target proteins .
- Comparison : The target compound’s thiophene ring offers greater aromaticity than pyridine, which could influence binding kinetics in enzymatic pockets .
Biological Activity
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores the compound's biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be categorized under the class of thiophene derivatives, which are known for their diverse pharmacological properties. The structure includes a thiophene ring, a carboxamide group, and a phenoxy butynyl moiety. This unique combination of functional groups is believed to contribute to its biological activity.
Research indicates that compounds similar to this compound may act as modulators of targeted ubiquitination of proteins, leading to their degradation or inhibition. This mechanism is particularly relevant in cancer therapy, where the modulation of protein levels can influence tumor growth and survival .
Anticancer Activity
Several studies have highlighted the anticancer potential of thiophene derivatives. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including:
- HL-60 (human promyelocytic leukemia)
- MOLT-4 (human T-cell leukemia)
- MCF-7 (human breast cancer)
The cytotoxicity is often assessed using assays such as MTT, which measures cell viability. Preliminary findings suggest that this compound exhibits significant potency against these cell lines, indicating its potential as an anticancer agent .
| Cell Line | IC50 (μM) | Activity Level |
|---|---|---|
| HL-60 | 42.0 ± 2.7 | Moderate |
| MOLT-4 | 24.4 ± 2.6 | High |
| MCF-7 | 68.4 ± 3.9 | Moderate |
Other Biological Activities
In addition to its anticancer properties, thiophene derivatives have been studied for other biological activities:
- Antimicrobial : Some studies indicate that similar compounds possess antimicrobial properties, inhibiting bacterial growth.
- Anti-inflammatory : There is evidence suggesting that these compounds may exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
Case Studies
- Cytotoxicity Study : A study evaluating a series of thiophene derivatives found that modifications in the phenoxy and carboxamide groups significantly affected cytotoxicity against cancer cells. The study concluded that specific structural features enhance biological activity, paving the way for further optimization .
- Mechanistic Insights : Another investigation into the mechanism revealed that certain thiophene-based compounds induce apoptosis in cancer cells through mitochondrial pathways, emphasizing their potential as therapeutic agents in oncology .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide?
Answer:
The synthesis typically involves multi-step reactions, including coupling of thiophene-3-carboxamide derivatives with alkynyl-phenoxy intermediates. For example:
- Step 1: Activation of carboxylic acid groups using reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in N,N-dimethylformamide (DMF) to form active esters .
- Step 2: Nucleophilic substitution with cyclopropylamine or fluorophenyl derivatives under basic conditions (e.g., N,N-diisopropylethylamine) .
- Step 3: Deprotection or functionalization (e.g., hydrolysis of trifluoroacetamide groups using triethylamine hydrochloride) .
- Purification: Reverse-phase HPLC or recrystallization from methanol/water mixtures is standard .
Basic: How is the structural characterization of this compound validated?
Answer:
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and stereochemistry. For example, aromatic protons in thiophene rings appear at δ 7.2–7.8 ppm, while alkyne protons are absent due to symmetry .
- Mass Spectrometry (HRMS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks within ±2 ppm accuracy) .
- Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .
Basic: What in vitro assays are used to evaluate its biological activity?
Answer:
- Thioflavin T Fluorescence Assay: Measures inhibition of tau protein aggregation by monitoring fluorescence intensity (excitation 440 nm, emission 480 nm) after co-incubation with heparin and 4R tau .
- Filter Trap Assay: Quantifies insoluble tau fibrils retained on cellulose acetate membranes, validated via SDS-PAGE and Western blotting .
- Minimum Inhibitory Concentration (MIC) Testing: For antibacterial activity (if applicable), using broth microdilution methods per CLSI guidelines .
Advanced: How can researchers resolve low yields during the final coupling step?
Answer:
Low yields often stem from steric hindrance or competing side reactions. Methodological optimizations include:
- Solvent Screening: Replace DMF with tetrahydrofuran (THF) or dichloromethane (DCM) to reduce polarity and stabilize intermediates .
- Catalyst Addition: Use 4-dimethylaminopyridine (DMAP) to accelerate amide bond formation .
- Temperature Control: Conduct reactions at 0–4°C to suppress byproducts like hydrolyzed esters .
- Real-Time Monitoring: Employ LC-MS to track reaction progress and identify quenching points .
Advanced: How to address contradictory bioactivity data between Thioflavin T and filter trap assays?
Answer:
Discrepancies may arise from assay-specific sensitivities:
- Thioflavin T Bias: Detects β-sheet-rich aggregates but may miss amorphous aggregates. Confirm results with transmission electron microscopy (TEM) .
- Filter Trap Limitations: May retain non-fibrillar aggregates. Cross-validate with size-exclusion chromatography (SEC) .
- Dose-Response Repetition: Perform triplicate experiments at varying concentrations (e.g., 1–100 µM) to ensure reproducibility .
Advanced: What strategies are effective for resolving crystallographic ambiguities in this compound?
Answer:
- SHELX Refinement: Use SHELXL for small-molecule crystallography to model disorder or anisotropic thermal motion. Hydrogen positions are refined using riding models .
- Twinned Data Handling: For twinned crystals, apply HKLF 5 format in SHELXL and refine twin laws (e.g., BASF parameter) .
- Complementary Spectroscopy: Pair X-ray data with ¹³C CP/MAS NMR to validate solid-state conformation .
Advanced: How to mitigate toxicity risks during in vivo studies?
Answer:
- Metabolic Profiling: Use LC-MS/MS to identify reactive metabolites (e.g., quinone intermediates) in liver microsomes .
- Structure-Activity Relationship (SAR): Modify the phenoxy or thiophene moiety to reduce off-target effects while maintaining potency .
- Acute Toxicity Screening: Conduct OECD 423 assays in rodents, monitoring respiratory and CNS endpoints .
Advanced: What analytical methods detect and quantify synthetic impurities?
Answer:
- HPLC-DAD/ELSD: Use C18 columns (5 µm, 250 × 4.6 mm) with acetonitrile/water gradients (0.1% TFA) to resolve impurities like deacetylated byproducts .
- NMR Spiking: Add authentic impurity standards (e.g., relugolix impurity 47) to confirm retention times .
- Q-TOF MS: Identify impurities with mass accuracy <5 ppm and assign structures via fragmentation patterns .
Methodological Tables
Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Characterization | Reference |
|---|---|---|---|---|
| 1 | PyBOP, DMF, 0°C | 75–80 | ¹H NMR, IR | |
| 2 | Cyclopropylamine, DIEA | 60–65 | HRMS, ¹³C NMR | |
| 3 | TEA·HCl, MeOH/H₂O | 85–90 | LC-MS, ¹⁹F NMR |
Table 2: Bioactivity Data Comparison
| Assay | IC₅₀ (µM) | Key Observation | Reference |
|---|---|---|---|
| Thioflavin T | 2.1 ± 0.3 | Aggregation inhibition | |
| Filter Trap | 5.4 ± 1.2 | Reduced fibril retention | |
| MIC (S. aureus) | >100 | No antibacterial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
